

# method validation ICH Q2 R1 Ixazomib Impurity 1

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## Compound Focus: Ixazomib Impurity 1

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## Ixazomib & Impurity Profiling

Ixazomib is an oral proteasome inhibitor used in combination therapy for the treatment of multiple myeloma [1]. Understanding its stability and impurity profile is critical for drug development and quality control.

A recent study developed a novel, rapid **UHPLC-UV assay** for Ixazomib and applied it to a forced degradation study, leading to the identification of its main degradation products via High-Resolution Mass Spectrometry (HRMS) [2]. The principal degradation pathways were identified as:

- **Oxidative deboronation**
- **Hydrolysis of the amide bond** [2]

The chemical standards for the main degradation products (Impurity A, B, and C) were prepared, allowing for their quantification [2]. Suppliers like SynZeal offer various Ixazomib impurities as reference standards, which are essential for such analytical work [3].

## Analytical Method Validation per ICH Q2(R1)

The developed UHPLC-UV method was validated for the simultaneous assay of Ixazomib and its degradation products. The following table summarizes the key validation parameters and the results obtained for the Ixazomib assay, based on the principles outlined in the ICH Q2(R1) guideline [4] [5].

Table 1: Method Validation Parameters for Ixazomib UHPLC-UV Assay

Validation Parameter	Result & Description
Linearity & Range	Ixazomib: <b>2.50 - 100.00 µg/mL</b> . The method demonstrated a linear response across this range [2].
Purpose of Validation	To validate the analytical procedure for the assay of Ixazomib and for the quantification of its identified impurities, ensuring the method is suitable for its intended use [4].
Application & Scope	The validated method is applied for <b>release and stability testing</b> of the commercial drug substance, in line with ICH recommendations [4].

## Experimental Protocols

Here are the detailed methodologies for the key experiments cited.

### Forced Degradation Study Protocol

This protocol is designed to elucidate the intrinsic stability of Ixazomib [2].

- **1. Stress Conditions:**
  - **Hydrolysis:** Expose Ixazomib solution to acidic (e.g., 0.1M HCl), neutral, and alkaline (e.g., 0.1M NaOH) conditions.
  - **Oxidation:** Treat Ixazomib solution with oxidizing agents (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
  - **Photolysis:** Expose both solid Ixazomib citrate and its solution to UV light.
- **2. Sample Analysis:**
  - Analyze the stressed samples using the validated UHPLC-UV method.
  - Identify the major degradation products using HRMS.
- **3. Kinetic Analysis:**
  - Monitor the degradation over time. The study found that Ixazomib degradation in solution follows **first-order kinetics** under neutral, acidic, alkaline, and UV stress [2].

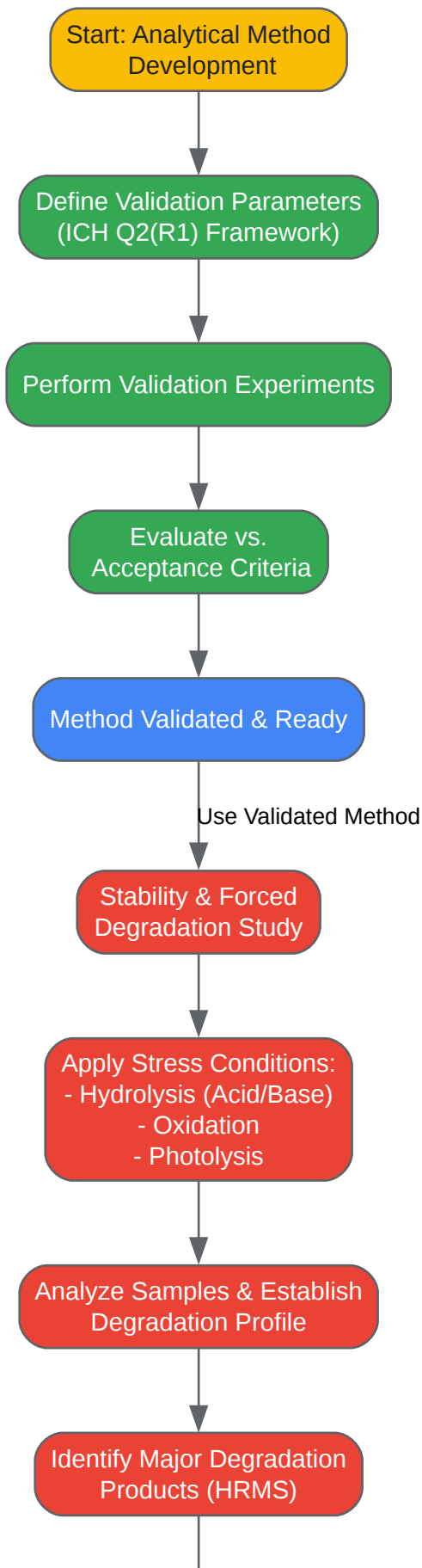
## UHPLC-UV Method for Assay and Impurities

This method is used for the quantification of Ixazomib and its main degradation products [2].

- **1. Chromatographic Conditions:**
  - **Technique:** UHPLC-UV with MS-compatible mobile phases.
  - **Detection:** UV detection at a specified wavelength (the exact wavelength was not provided in the search results).
  - **Columns:** Use a suitable UHPLC column (e.g., C18).
- **2. Calibration:**
  - Prepare and analyze calibration standards for Ixazomib and its impurities (A, B, C) across their respective ranges (Ixazomib: 2.50-100.00 µg/mL; Impurity A & B: 0.75-60.00 µg/mL; Impurity C: 1.25-60.00 µg/mL) [2].
- **3. Quantification:**
  - Use the calibration curves to determine the concentration of Ixazomib and its impurities in test samples.

## Workflow for Method Validation & Stability Assessment

The following diagram illustrates the logical workflow for the validation of an analytical method and the subsequent stability assessment of a drug substance like Ixazomib, integrating the requirements of ICH Q2(R1) and stability study data.



Determine Degradation Kinetics (e.g., First-Order)

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Figure 1: Workflow for method validation and stability assessment of Ixazomib.

## Conclusion

The combination of a validated UHPLC-UV method and detailed forced degradation studies provides a robust framework for ensuring the quality and stability of Ixazomib. The identification of oxidative deboronation and amide hydrolysis as primary degradation pathways, along with the availability of chemical standards for key impurities, offers valuable insights for pharmaceutical scientists in developing stable formulations and controlling product quality throughout its shelf life [2] [3]. The methodology aligns with ICH Q2(R1) requirements, making it suitable for regulatory submissions [4] [5].

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